molecular formula C7H15ClN2O2 B8251469 1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride

1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride

Cat. No.: B8251469
M. Wt: 194.66 g/mol
InChI Key: OYAJLPJAFXOPAA-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride is a chemical compound with a unique structure that includes an azetidine ring, an aminomethyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where a suitable precursor is reacted with formaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The azetidine ring may also play a role in the compound’s biological activity by providing a rigid and unique structural framework.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone: Lacks the hydrochloride component.

    1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]propanone: Has a propanone group instead of an ethanone group.

    1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]butanone: Has a butanone group instead of an ethanone group.

Uniqueness

1-[3-(Aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone hydrochloride is unique due to the presence of the hydrochloride component, which can affect its solubility, stability, and reactivity. The combination of the azetidine ring, aminomethyl group, and hydroxymethyl group also provides a unique structural framework that can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(aminomethyl)-3-(hydroxymethyl)azetidin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-6(11)9-3-7(2-8,4-9)5-10;/h10H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAJLPJAFXOPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)(CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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